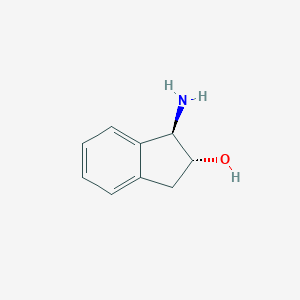

3,4-二苄氧基苄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3,4-dibenzyloxybenzylamine involves multiple steps, starting from basic precursors to achieve the desired molecular structure. For instance, the synthesis of similar compounds has been performed using conventional methods, starting from dihydroxybenzyl precursors. These methods highlight the versatility and complexity of synthetic routes to achieve compounds with specific functional groups (Harley-Mason & Waterfield, 1963).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using techniques such as X-ray crystallography. These studies provide detailed insights into the arrangement of atoms within the molecule and the spatial configuration of functional groups, which are crucial for understanding the compound's reactivity and properties (Iwasaki et al., 1988).

Chemical Reactions and Properties

3,4-Dibenzyloxybenzylamine and its derivatives undergo a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. These reactions include rearrangements and interactions with different reagents to yield novel compounds. The reactivity patterns of these molecules can provide insights into their potential applications in synthetic chemistry and material science (Gul et al., 2008).

Physical Properties Analysis

The physical properties of 3,4-dibenzyloxybenzylamine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical application. These properties are influenced by the molecular structure and can be tailored through synthetic modifications. Studies on related compounds provide valuable data on how structural changes affect physical properties, guiding the development of new materials with desired characteristics (Rajsekhar et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are essential aspects of 3,4-dibenzyloxybenzylamine's profile. Research has demonstrated the compound's versatility in reactions and its potential for further chemical modifications, highlighting its utility in diverse applications (Kano & Anselme, 1993).

科学研究应用

1. 生化分析

3,4-二苄氧基苄胺衍生物已在各种生化背景下得到研究。在一项研究中,该化合物被合成并用于儿茶酚胺分析。有人指出,像 3,4-二苄氧基苄胺这样的 3,4-二羟基化合物在碱性条件下不稳定,但酸性和酶水解条件适用。该化合物是方法开发的一部分,其中包括固相萃取以纯化儿茶酚胺分析中的尿液样本,尽管它在回收方面遇到问题,最终被 3-O-甲氧基结构取代,以在分析中获得更好的性能 (Vuorensola & Sirén,2000 年)。

2. 药物研究

在药物研究中,3,4-二苄氧基苄胺的结构衍生物已参与了癌症治疗中多药耐药性(MDR)的研究。一项研究重点关注衍生物 3,5-二苯甲酰-4-(3-苯氧基苯基)-1,4-二氢-2,6-二甲基吡啶(DP7),分析了其对人和大鼠肝微粒体细胞色素 P450 活性的影响。研究得出的结论是,DP7 对大鼠肝微粒体 CYP 同工型表现出中等抑制作用,对人 CYP3A4 酶活性表现出弱抑制作用,表明 DP7 可能不会导致人体内显着的药代动力学相互作用,这支持了其在新型 MDR 逆转二氢吡啶开发中的潜在作用 (D'Elia 等人,2009 年)。

3. 化学合成

在化学合成领域,3,4-二苄氧基苄胺及其衍生物已被用作各种合成过程中的中间体或反应物。例如,在氨基取代的 1,2-苯醌衍生物的合成中,研究了二苄胺存在下 3-取代邻苯二酚的电氧化,展示了源自邻苯二酚的邻苯醌参与与二苄胺的迈克尔加成反应,形成相应的单氨基取代邻苯醌。这表明该化合物在电化学合成此类衍生物中的用途 (Nematollahi & Hesari,2005 年)。

属性

IUPAC Name |

[3,4-bis(phenylmethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16,22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFYLMNLVWFYIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618471 |

Source

|

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibenzyloxybenzylamine | |

CAS RN |

190018-05-4 |

Source

|

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)